molecular formula C6H9NO2 B12932485 Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one

Katalognummer: B12932485
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: JQVALCAVCNFEMZ-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fused ring system consisting of a furan and a pyrrolidine ring, which contributes to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of diastereomerically pure intermediates, such as (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, followed by epimerization and crystallization steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while maintaining the stereochemical integrity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Wissenschaftliche Forschungsanwendungen

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that regulate critical cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

(3aS,6aR)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one

InChI

InChI=1S/C6H9NO2/c8-6-5-2-7-1-4(5)3-9-6/h4-5,7H,1-3H2/t4-,5-/m1/s1

InChI-Schlüssel

JQVALCAVCNFEMZ-RFZPGFLSSA-N

Isomerische SMILES

C1[C@@H]2COC(=O)[C@@H]2CN1

Kanonische SMILES

C1C2COC(=O)C2CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.